DISPERSE RED 98
Description
DISPERSE RED 98 (CAS No. 12223-49-3) is a synthetic azo dye primarily used in textile industries for dyeing hydrophobic fibers such as polyester and acetate. Its molecular formula is C₁₇H₂₀N₄O₃, with a molecular weight of 328.37 g/mol . Structurally, it contains a nitro group (-NO₂) attached to a phenyl ring, an azo (-N=N-) linkage, and a substituted ethylaminoethanol moiety . The nitro group and azo bond are critical for its chromophoric properties, enabling strong light absorption in the visible spectrum. However, these functional groups also raise concerns about environmental persistence and mutagenicity .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[N-ethyl-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-3-20(10-11-22)16-8-9-17(13(2)12-16)19-18-14-4-6-15(7-5-14)21(23)24/h4-9,12,22H,3,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPATEVXXXQLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886471 | |
| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61994-66-9 | |
| Record name | 2-[Ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61994-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(ethyl(3-methyl-4-(2-(4-nitrophenyl)diazenyl)phenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061994669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diazotization of 4-Nitrobenzenamine
The synthesis begins with the diazotization of 4-nitrobenzenamine (4-nitroaniline). In a typical procedure:
- Reaction Setup : 4-Nitrobenzenamine is dissolved in hydrochloric acid (HCl) under vigorous stirring at 0–5°C.
- Diazotization : Sodium nitrite (NaNO₂) is added gradually to form the diazonium chloride intermediate. The temperature is maintained below 5°C to prevent premature decomposition.
- Completion Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.
Key Parameters :
Coupling with 2-(Ethyl(m-tolyl)amino)ethanol
The diazonium salt is subsequently coupled with 2-(ethyl(m-tolyl)amino)ethanol:
- pH Adjustment : The diazonium solution is added to a mixture of 2-(ethyl(m-tolyl)amino)ethanol in a water-ice bath. The pH is adjusted to 7.5 using sodium carbonate (Na₂CO₃) to facilitate coupling.
- Reaction Conditions : The mixture is stirred at 18–20°C for 2–2.5 hours, ensuring complete consumption of the diazonium salt.
- Workup : The crude product is isolated via vacuum distillation to remove solvents, followed by filtration, washing, and drying.
Optimization Insights :
Purification and Isolation
Post-synthesis purification involves:
- Solvent Removal : Underpressure distillation recovers >98% of the solvent for reuse.
- Crystallization : The residue is stirred with water at 50–60°C to precipitate the dye, which is filtered and dried to >99.8% purity.
Yield and Purity :
Characterization and Analytical Data
Structural Confirmation
Fastness Properties
This compound exhibits the following fastness characteristics on polyester substrates:
| Test | Fading | Stain |
|---|---|---|
| Light | 4-5 | – |
| Washing | 4 | 3 |
| Perspiration | 5 | 5 |
| Ironing | 4 | 2-3 |
Scale: 1 (poor) to 5 (excellent)
Industrial-Scale Production Considerations
The patented methodology (CN102942800A) for analogous disperse dyes highlights critical factors for scaling up this compound synthesis:
- Temperature Control : Precise cooling during diazotization prevents side reactions.
- Solvent Recovery : Efficient distillation reduces production costs and environmental impact.
- Quality Control : In-process HPLC monitoring ensures batch consistency.
Chemical Reactions Analysis
DISPERSE RED 98 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohyd
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of DISPERSE RED 98 and structurally or functionally related disperse dyes:
Structural and Functional Differences
- Nitro Group Position : this compound lacks halogen (Cl⁻ or CN⁻) substituents in the ortho position relative to the nitro group, unlike DISPERSE RED 73 and 53. Halogens in this position amplify mutagenicity by stabilizing nitro-reduction intermediates that form DNA adducts .
- Solubility : this compound’s low water solubility (common to azo dyes) contributes to environmental persistence, but its lack of sulfonyl groups (cf. DISPERSE RED BFL) reduces acute aquatic toxicity .
- However, the absence of ortho-chlorine substituents (as in DR73) may result in slower degradation and lower mutagenic potency .
Mutagenicity and Toxicity Profiles
- DISPERSE RED 73 exhibits the highest mutagenicity in the Salmonella TA98 assay due to its ortho-chlorine substituent, which facilitates nitroreductase-mediated activation .
- DISPERSE RED BFL’s sulfonyl group enhances solubility but also increases reactivity with biomolecules, leading to higher acute toxicity compared to this compound .
- DISPERSE RED 54’s cyanoethyl group may promote bioaccumulation, though its environmental impact is less studied compared to this compound .
Environmental and Industrial Implications
- Wastewater Treatment : this compound’s resistance to hydrolysis (cf. ester-containing DISPERSE RED 354) complicates removal via conventional wastewater treatments .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to determine the optimal additive concentrations for enhancing DISPERSE RED 98’s thermal stability in aqueous solutions?
- Methodological Answer : Conduct systematic stability tests by varying stabilizer concentrations (e.g., ethylene glycol, glycerol, surfactants) and measuring changes in particle size, viscosity, and surface tension under controlled thermal cycles (40–80°C). Use dynamic light scattering (DLS) for particle size analysis and rheometry for viscosity. Reference thresholds include ethylene glycol/glycerol (6–14 wt%) and surfactant limits (e.g., SDS <0.15 wt%) as per stability benchmarks .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure and degradation pathways of this compound?
- Methodological Answer : Employ UV-Vis spectroscopy to monitor absorbance peaks (e.g., λmax ~500 nm for disperse dyes) and track chromophore stability. Pair with FTIR to identify functional group changes (e.g., azo bond cleavage) under oxidative conditions. For advanced degradation product identification, use HPLC-MS with C18 columns and acetonitrile/water gradients .
Q. How does particle size distribution influence the colorfastness and application efficiency of this compound in textile dyeing?
- Methodological Answer : Optimize particle size (<200 nm) via ball milling or ultrasonic dispersion to ensure uniform dye penetration. Validate through centrifugal stability tests (e.g., 3000 rpm for 15 mins) and correlate with color strength (K/S values) using spectrophotometry. Smaller particles enhance dye uptake but may require stabilizers to prevent aggregation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation mechanisms of this compound under varying pH and UV exposure?
- Methodological Answer : Design comparative studies using controlled pH buffers (3–11) and UV irradiation (254–365 nm) to isolate degradation pathways. Combine LC-MS for metabolite profiling and DFT calculations to predict reactive sites. Cross-validate findings with existing literature by standardizing experimental parameters (e.g., light intensity, dye concentration) .
Q. What factorial experimental designs are suitable for evaluating synergistic effects of stabilizers on this compound’s photostability?
- Methodological Answer : Apply a Box-Behnken or central composite design to test interactions between variables (e.g., surfactant type, antioxidant concentration). Use response surface methodology (RSM) to model optimal stabilizer combinations. Validate via accelerated weathering tests (Xenon arc lamps) and ANOVA for statistical significance .
Q. Which statistical models best describe the non-linear relationship between this compound’s viscosity and temperature in dynamic dyeing processes?
- Methodological Answer : Use Arrhenius or WLF equations to model temperature-dependent viscosity changes. Employ non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit experimental data. Cross-check with rheological measurements under shear rates (10–1000 s<sup>-1</sup>) to account for thixotropic behavior .
Q. How can interdisciplinary approaches (e.g., computational chemistry + ecotoxicology) address gaps in understanding this compound’s environmental fate?
- Methodological Answer : Integrate molecular docking simulations to predict dye-enzyme interactions (e.g., laccase-mediated degradation) with microcosm studies to assess biodegradation kinetics. Use LC-MS/MS for metabolite quantification and Daphnia magna assays for acute toxicity profiling. Prioritize OECD guidelines for reproducibility .
Guidance for Addressing Data Contradictions
- Cross-Validation : Replicate conflicting studies using standardized protocols (e.g., ISO 105-C06 for colorfastness) and share raw data via repositories to enable meta-analysis .
- Limitations Analysis : Clearly report instrument calibration details, sample purity, and environmental controls to identify confounding factors in divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
